3-(4-(6-Aminocaproyloxy)phenyl)propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Proteomics Research

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is available for purchase as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the identification and quantification of proteins, understanding protein-protein interactions, and studying post-translational modifications.

Synthesis of Bioactive Compounds

Similar compounds have been synthesized for their biological activity . The presence of an aminocaproyloxy group suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could be used as a precursor or intermediate in the synthesis of bioactive molecules, potentially in drug discovery or medicinal chemistry research.

Biotinylation Reagent

The related compound 3-(4-(N-Biotinoyl-6-aminocaproyloxy)phenyl)propionic acid is used as a biotinylation reagent . Biotinylation is the process of attaching biotin to proteins and other macromolecules; this suggests that 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid could also serve a similar function in biochemical assays or as a labeling agent.

作用機序

Target of Action

It is commonly used as a non-steroidal anti-inflammatory drug (nsaid) . NSAIDs typically work by inhibiting the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

As an nsaid, it likely works by inhibiting the cyclooxygenase enzymes, thereby reducing the production of prostaglandins . This results in the alleviation of inflammation, pain, and fever symptoms.

Biochemical Pathways

Given its classification as an nsaid, it is likely involved in the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

As an nsaid, it is likely to be well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of 3-(4-(6-Aminocaproyloxy)phenyl)propionic acid is the suppression of inflammation and alleviation of pain and fever symptoms . This is achieved through the inhibition of prostaglandin synthesis, which mediates these symptoms.

Action Environment

It is always recommended to store the compound under appropriate conditions to ensure its stability and efficacy .

特性

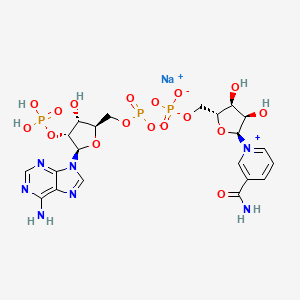

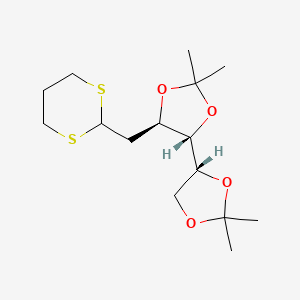

IUPAC Name |

3-[4-(6-aminohexanoyloxy)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c16-11-3-1-2-4-15(19)20-13-8-5-12(6-9-13)7-10-14(17)18/h5-6,8-9H,1-4,7,10-11,16H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQFOQOMOXWCFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OC(=O)CCCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652428 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(6-Aminocaproyloxy)phenyl)propionic acid | |

CAS RN |

760127-60-4 |

Source

|

| Record name | 3-{4-[(6-Aminohexanoyl)oxy]phenyl}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)

![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)